Clausarin

Descripción

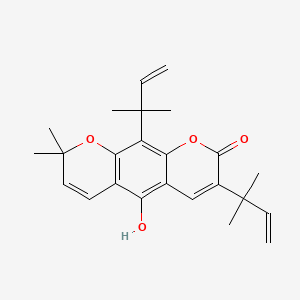

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

62770-67-6 |

|---|---|

Fórmula molecular |

C24H28O4 |

Peso molecular |

380.5 g/mol |

Nombre IUPAC |

5-hydroxy-2,2-dimethyl-7,10-bis(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C24H28O4/c1-9-22(3,4)16-13-15-18(25)14-11-12-24(7,8)28-20(14)17(23(5,6)10-2)19(15)27-21(16)26/h9-13,25H,1-2H2,3-8H3 |

Clave InChI |

LMEKIDFKWUPZGE-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C(=C3C(=C2O)C=C(C(=O)O3)C(C)(C)C=C)C(C)(C)C=C)C |

SMILES canónico |

CC1(C=CC2=C(O1)C(=C3C(=C2O)C=C(C(=O)O3)C(C)(C)C=C)C(C)(C)C=C)C |

Otros números CAS |

62770-67-6 |

Sinónimos |

clausarin |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies of Clausarin

Botanical Sources and Distribution of Clausarin

This compound has been identified in several plant species, with notable occurrences in the Clausena genus.

Clausena harmandiana as a Primary Source.

Clausena harmandiana (Pierre) Guillaumin, an aromatic plant belonging to the Rutaceae family and mainly distributed in Asia, particularly Thailand, has been identified as a source of this compound acgpubs.orgresearchgate.netthieme-connect.commdpi.com. The root bark of C. harmandiana has been specifically reported to contain this compound, alongside other coumarins like dentatin, nordentatin (B92008), and xanthoxyletin (B192682), as well as carbazole (B46965) alkaloids such as heptaphylline (B100896) and 7-methoxyheptaphylline (B1220677) researchgate.netmdpi.comdntb.gov.uaresearchgate.net.

Clausena excavata as a Source.

Clausena excavata Burm. f., another species within the Rutaceae family native to Southeast Asia, is also recognized as a source of this compound researchgate.netmalariaworld.org. Phytochemical investigations of different parts of C. excavata, including the root bark and stems and leaves, have led to the isolation of this compound researchgate.netnih.govacs.orgresearchgate.net. It has been isolated from the root bark of C. excavata along with other coumarins such as clausenidin (B14091337), nordentatin, and xanthoxyletin researchgate.netacs.orgacademicjournals.orgscispace.com. Studies on the stems and leaves of C. excavata have also reported the presence of this compound nih.gov.

Other Clausena Species and Plant Genera.

Beyond Clausena harmandiana and Clausena excavata, this compound has been reported in other organisms. PubChem indicates its presence in Citrus reticulata and Citrus medica, which also belong to the Rutaceae family nih.gov. Additionally, this compound has been isolated from the roots of Paramignya scandens, another plant in the Rutaceae family e-nps.or.kr. The presence of this compound in various Clausena species and other related genera highlights its distribution within the Rutaceae family.

Extraction Techniques from Plant Biomass

The extraction of this compound from plant materials typically involves methods that utilize organic solvents to isolate the compounds from the plant matrix.

Solvent-Based Extraction Approaches (e.g., maceration).

Solvent-based extraction is a common approach for isolating this compound from plant biomass. Maceration, a technique involving soaking the plant material in a solvent, has been used. For instance, dried root bark of Clausena harmandiana has been macerated with 70% ethanol (B145695) to obtain an extract containing this compound aaspjournal.org. Another study on C. harmandiana root bark utilized maceration with dichloromethane (B109758) mdpi.com. The organic solvent is then typically removed after filtration, and the extract is evaporated under reduced pressure to yield the crude extract mdpi.com.

Optimization of Extraction Parameters for Yield.

While the provided search results mention extraction methods and the isolation of this compound, detailed information specifically on the optimization of extraction parameters for maximizing this compound yield is not extensively covered. However, the use of different solvents (e.g., ethanol, dichloromethane) and plant parts (root bark, leaves, stems) in the studies indicates that the choice of solvent and plant material influences the composition and yield of the extract, including the amount of this compound obtained mdpi.comaaspjournal.orgms-editions.cl. Further research would be required to detail the specific parameters (e.g., solvent type, concentration, temperature, time, solvent-to-sample ratio, particle size) that optimize this compound yield from its botanical sources.

Chromatographic Isolation and Purification Strategies

The isolation and purification of this compound from its natural sources typically involve a series of steps, including initial extraction followed by various chromatographic techniques. The goal is to separate this compound from the complex mixture of other compounds present in the plant material.

Plant materials such as root bark, roots, stems, fruits, and leaves are commonly used for extraction uni.luwikidata.orgwikipedia.orgfishersci.finih.govuni.lu. Solvents like dichloromethane, methanol (B129727), ethyl acetate, hexane, and acetone (B3395972) are employed to extract compounds, including this compound, based on their solubility properties uni.luwikipedia.orgfishersci.finih.govuni.lu.

Preparative Chromatography Techniques

Chromatography plays a crucial role in isolating and purifying this compound. Column chromatography is a widely used technique for the initial separation of crude extracts into fractions uni.luwikidata.orgwikipedia.orgnih.govuni.luthegoodscentscompany.comuni.lu. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

For further purification to obtain this compound in a highly pure form, preparative chromatography techniques are employed wikipedia.orgnih.govuni.lunih.govnih.gov. These techniques are designed to isolate larger quantities of purified compounds compared to analytical-scale chromatography. Examples include preparative thin-layer chromatography (TLC) and preparative high-performance liquid chromatography (HPLC) wikipedia.orgnih.govuni.lunih.govnih.gov. Both normal-phase and reversed-phase chromatographic conditions can be utilized depending on the specific properties of this compound and the co-occurring compounds uni.lunih.gov. Preparative reversed-phase HPLC, often using C18 columns and mixtures of water and organic solvents as the mobile phase, is a common approach for the purification of natural products like coumarins nih.govnih.gov.

Sequential Fractionation Methods

The isolation process often involves sequential fractionation, which refers to a series of steps designed to progressively enrich the target compound. This typically begins with sequential extraction of the plant material using solvents of increasing polarity to obtain different crude extracts or fractions uni.lunih.govuni.lu. Following extraction, these fractions are subjected to further separation techniques, such as column chromatography, to divide them into smaller fractions based on their chemical properties uni.lunih.govuni.lu. This sequential approach helps to reduce the complexity of the mixture at each stage, making the final purification of this compound more efficient.

Purity Assessment of Isolated this compound

Ensuring the purity of isolated this compound is essential for its characterization and any subsequent studies. Various analytical techniques are used to assess the purity of the final isolated compound. Analytical HPLC is a standard method for determining the purity of chemical compounds by separating and quantifying components in a sample nih.govnih.gov. The purity is often determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative 1H NMR (qNMR), provides a versatile and orthogonal means of purity evaluation nih.govnih.govnih.gov. qNMR can provide information about the absolute purity of a compound by comparing the signals of the analyte to those of a certified internal standard nih.govnih.gov.

Other methods for purity assessment can include melting point determination, although this is generally less informative than chromatographic or spectroscopic methods for assessing trace impurities plantaedb.comnih.gov. Differential Scanning Calorimetry (DSC) can be used for purity analysis based on melting point depression, particularly for substances with purities between 90 and 100 mol% plantaedb.com. Analytical TLC can also be used as a quick method to check the homogeneity of isolated fractions uni.lu.

Structural Elucidation Methodologies for Clausarin

Spectroscopic Analysis for Structural Determination

Spectroscopic methods are fundamental tools in organic chemistry for the identification and structural characterization of compounds. For Clausarin, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopies have been employed to piece together its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, researchers can deduce the connectivity of atoms and the arrangement of protons and carbons in this compound egyankosh.ac.insolubilityofthings.com. Studies on Clausena species have utilized ¹H and ¹³C NMR experiments to confirm the structures of isolated coumarins, including compounds like nordentatin (B92008), dentatin, and this compound fabad.org.trmdpi.comresearchgate.net. While specific NMR data for this compound (chemical shifts, coupling constants, etc.) are often presented in original research articles detailing its isolation, general applications of NMR in structure elucidation involve interpreting the signals to identify different types of protons and carbons (e.g., aromatic, aliphatic, vinylic, hydroxyl) and their neighboring environments egyankosh.ac.insolubilityofthings.com.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining the elemental composition and identifying structural subunits. Analysis of the mass spectrum of this compound reveals its molecular ion peak, corresponding to its molecular weight of 380.5 g/mol nih.govneist.res.in. Fragmentation patterns observed in MS experiments provide clues about the substructures present in the molecule by breaking it down into smaller, charged fragments egyankosh.ac.inclariant.com. LC-MS data for this compound lists a precursor type of [2M+H]+ with a precursor m/z of 761.41, and fragmented ions at various m/z values, such as 381.207794 (100% intensity), 382.210999 (18.07%), 325.144196 (9.40%), 339.160706 (7.95%), and 353.213013 (6.27%) nih.gov. This fragmentation data is crucial for confirming the molecular formula and gaining insights into the structural arrangement by analyzing the masses of the resulting fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies

IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds. Characteristic absorption bands in the IR spectrum correspond to specific functional groups like hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) egyankosh.ac.inarxiv.org. UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for detecting conjugated systems and aromatic rings egyankosh.ac.inarxiv.org. While detailed IR and UV-Vis spectral data for this compound were not extensively detailed in the immediate search results, these techniques are standardly applied in the initial characterization of coumarins to confirm the presence of the coumarin (B35378) core and other chromophores or functional groups fabad.org.trresearchgate.net.

Complementary Crystallographic Techniques (if applicable in literature)

X-ray crystallography is a technique that can provide a definitive three-dimensional structure of a molecule at the atomic level, provided that suitable single crystals can be obtained nih.govuib.no. While the search results mention the verification of the structure of other compounds by single crystal XRD researcher.life, and the importance of crystal structure determination uib.norsc.org, there was no specific mention in the provided snippets of this compound's structure being determined or confirmed using X-ray crystallography. Therefore, based on the available information, it is not possible to definitively state if crystallographic techniques were applied in the structural elucidation of this compound.

Advanced Computational Approaches in Structural Confirmation

Computational chemistry methods are increasingly used in conjunction with experimental data to aid in structural elucidation and confirmation. These approaches can involve predicting spectroscopic parameters (like NMR chemical shifts) for proposed structures and comparing them to experimental values, or performing molecular docking and dynamics simulations to understand molecular behavior and interactions windows.netresearchgate.netnih.govnih.gov. While one snippet mentions computational biology techniques being used in relation to this compound windows.net, and another discusses in silico molecular docking and ADME prediction for this compound and other compounds acgpubs.org, the primary use of computational approaches highlighted in the context of this compound appears to be for studying its biological activity and properties rather than de novo structural elucidation or confirmation in the initial discovery phase. However, computational calculations of NMR chemical shifts are a valuable tool for validating structural assignments by comparing predicted shifts with experimental data nih.govnih.gov.

Biosynthetic Pathways and Precursor Chemistry of Clausarin

Hypothesized Biosynthetic Routes of Coumarin (B35378) Derivatives.

The core structure of simple coumarins is generally synthesized from respective cinnamates through a series of steps involving ortho-hydroxylation of the aromatic ring, trans/cis isomerization of the side chain, and subsequent lactonization frontiersin.orgnih.gov. This pathway branches off from the lignin (B12514952) biosynthetic pathway frontiersin.org. Tracer experiments using labeled cinnamate (B1238496) or its derivatives have effectively demonstrated that simple coumarin formation in plants proceeds via ortho-hydroxylation of the cinnamate, followed by the formation of a lactone ring frontiersin.org.

While this general pathway is well-established for simple coumarins like umbelliferone, esculetin, and scopoletin (B1681571), the biosynthesis of more complex coumarins, such as furanocoumarins and pyranocoumarins (the class to which Clausarin belongs), involves additional modification steps. frontiersin.orgresearchgate.net. Pyranocoumarins are thought to be formed after the addition of a prenyl group to a simple coumarin precursor, such as umbelliferone, followed by cyclization frontiersin.orgnih.gov. The pyran ring in pyranocoumarins like xanthyletin (B190499) and seselin (B192379) has been shown to originate from the methylerythritol phosphate (B84403) pathway, while the coumarin moiety is derived from the shikimate pathway nih.govacs.org.

Given that this compound is a pyranocoumarin (B1669404) with prenyl substitutions, its biosynthesis is hypothesized to follow the general route for this class, starting from a simple coumarin precursor derived from the phenylpropanoid pathway, followed by prenylation and cyclization steps. The specific hydroxylation and methylation patterns observed in this compound would involve further enzymatic modifications of the core coumarin structure and the attached prenyl units.

Enzymatic Components Involved in Coumarin Biosynthesis.

Several key enzymes are involved in the biosynthesis of coumarin derivatives, particularly in the initial stages of forming the coumarin nucleus from the phenylpropanoid pathway. These enzymes include:

Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, the first committed step in the phenylpropanoid pathway researchgate.netfrontiersin.orgpeerj.comasm.orguu.nl.

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid at the para position (C4) to produce p-coumaric acid frontiersin.orgpeerj.comasm.orgtandfonline.com.

4-Coumarate: Coenzyme A Ligase (4CL): Activates hydroxycinnamic acids by converting them to their corresponding CoA thioesters, which are substrates for downstream enzymes frontiersin.orgpeerj.comasm.orgtandfonline.compeerj.com. Different isoforms of 4CL exist with varying substrate specificities frontiersin.org.

Feruloyl-CoA 6'-Hydroxylase (F6'H): A 2-oxoglutarate-dependent dioxygenase (2OGD) that catalyzes the ortho-hydroxylation of feruloyl-CoA, a key step in the biosynthesis of simple coumarins like scopoletin frontiersin.orgnih.govpeerj.comasm.orgoup.com. Other ortho-hydroxylases like RgC2'H from Ruta graveolens can act on different substrates like p-coumaroyl-CoA frontiersin.org.

Cytochrome P450 enzymes (CYP450s): Play crucial roles in various hydroxylation steps throughout coumarin biosynthesis, including the ortho-hydroxylation of cinnamic acid derivatives and modifications of the coumarin skeleton and attached prenyl groups nih.govresearchgate.netnih.govnih.gov.

Prenyltransferases (PTs): Catalyze the addition of prenyl groups to simple coumarin scaffolds, a critical step in the formation of furanocoumarins and pyranocoumarins nih.govnih.govresearchgate.net.

O-Methyltransferases (OMTs): Involved in the methylation of hydroxyl groups on the coumarin structure or its precursors researchgate.netfrontiersin.orgpeerj.comasm.org.

UDP-Glucosyltransferases (UGTs): Responsible for the glycosylation of coumarins, affecting their solubility and biological activity peerj.comnih.gov.

While these enzymes are generally involved in coumarin biosynthesis, the specific enzymes responsible for the unique structural features of this compound, such as its precise prenylation pattern and cyclization, would require dedicated studies on this compound-producing plants.

Precursor Incorporation Studies and Metabolic Labeling.

Tracer studies using isotopically labeled precursors have been instrumental in elucidating the biosynthetic pathways of simple coumarins. Early studies using 14C-labeled compounds demonstrated that the aromatic ring of coumarin arises via the shikimic acid pathway cdnsciencepub.comcapes.gov.br. Cinnamic acid and o-coumaric acid were found to be effective precursors for coumarin formation in plants like Hierochloë odorata cdnsciencepub.comcapes.gov.br. These studies also indicated that o-coumaryl glucoside might play a role as an intermediate or precursor cdnsciencepub.comcapes.gov.br.

More recent isotopic labeling experiments, such as those using d-[1-13C]glucose in Citrus seedlings, have provided insights into the biosynthesis of pyranocoumarins like xanthyletin and seselin. These studies confirmed that the coumarin moiety originates from the shikimate pathway (via L-phenylalanine), and the pyran ring is formed via the methylerythritol phosphate pathway nih.govacs.orgresearchgate.net. Similar metabolic labeling studies would be necessary to definitively trace the incorporation of specific precursors into the this compound structure and confirm the origin of its prenyl units and the coumarin core.

Biosynthetic Relationship with Other Phytochemical Classes in Source Plants.

The coumarin biosynthetic pathway is a branch of the central phenylpropanoid pathway, which is also responsible for the biosynthesis of other important classes of plant secondary metabolites, including lignins and flavonoids frontiersin.orgnih.govuu.nlpeerj.com. This interconnectedness means that precursors and enzymatic machinery are shared between these pathways.

For example, cinnamic acid, a key intermediate in coumarin biosynthesis, is also a precursor for lignin and flavonoid synthesis uu.nlpeerj.com. Enzymes like PAL, C4H, and 4CL are involved in the initial steps of all these pathways peerj.comtandfonline.compeerj.com. The branching point towards simple coumarin biosynthesis from the phenylpropanoid pathway occurs with the ortho-hydroxylation of cinnamates frontiersin.orgnih.gov.

In plants that produce this compound, such as Clausena excavata, which is known to be a rich source of coumarins and carbazole (B46965) alkaloids, the biosynthetic pathways are likely highly integrated researchgate.net. The availability of precursors from the phenylpropanoid and methylerythritol phosphate pathways, as well as the activity and regulation of specific enzymes, would influence the production of this compound relative to other phytochemicals in the plant. Understanding these relationships is crucial for potentially manipulating the production of this compound through metabolic engineering or cultivation strategies.

Preclinical Biological Activity Investigations of Clausarin

Antioxidant Activity Profile

Clausarin has demonstrated notable antioxidant capabilities in in vitro assessments. mdpi.comnih.gov

In Vitro Radical Scavenging Assays (e.g., DPPH, FRAP)

Studies utilizing in vitro radical scavenging assays, such as the DPPH (2,2–diphenyl–1–picrylhydrazyl) radical scavenging activity and the FRAP (ferric reducing antioxidant power) assay, have shown this compound to possess significant antioxidant activity. mdpi.comnih.govnih.govmedwinpublishers.com this compound exhibited strong inhibition of the DPPH radical with an IC₅₀ value of 6.0 ± 0.8 µM. mdpi.comnih.gov In the FRAP assay, this compound showed a high value of 45.2 ± 1.0 µM FeSO₄ equivalent, indicating potent reducing ability. mdpi.comnih.gov In both assays, this compound demonstrated higher antioxidant activity compared to trolox (B1683679), a commonly used antioxidant standard. mdpi.com

Here is a table summarizing the antioxidant activity of this compound compared to trolox:

| Compound | DPPH IC₅₀ (µM) | FRAP Value (µM FeSO₄ equivalent) |

| This compound | 6.0 ± 0.8 | 45.2 ± 1.0 |

| Trolox | 16.8 ± 0.6 | 37.7 ± 0.8 |

Cellular Cytotoxicity and Antiproliferative Effects

This compound has been investigated for its effects on cellular viability and proliferation, particularly in cancer cell lines. mdpi.comnih.govresearchgate.net

Evaluation in Human Cancer Cell Lines (e.g., HepG2, SK-LU-1, HCT-116)

This compound has demonstrated cytotoxicity against several human cancer cell lines, including hepatocellular carcinoma (HepG2), lung cancer (SK-LU-1), and colon cancer (HCT-116). mdpi.comnih.govresearchgate.netneist.res.inresearchgate.netdntb.gov.ua Studies have shown that this compound possessed the highest cytotoxicity selectively against the tested cancer cell lines compared to some other isolated compounds. mdpi.comnih.govresearchgate.netdntb.gov.uanih.gov HepG2 cells were generally found to be more sensitive to this compound than SK-LU-1 and HCT-116 cell lines. mdpi.comresearchgate.netdntb.gov.ua this compound also exhibited greater cytotoxicity than cisplatin (B142131) in all tested cancer cell lines in one study. nih.gov While showing cytotoxicity against cancer cells, this compound showed relatively low cytotoxicity against noncancerous Vero cells, although it did exhibit some activity with an IC₅₀ value of 78.2 µM in one instance. mdpi.com

Here is a table summarizing the cytotoxicity of this compound in various cancer cell lines:

| Cell Line | Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | Not specified, but generally sensitive mdpi.comresearchgate.netdntb.gov.ua. One study reported 28.94 µg/mL (equivalent to ~76 µM) for clausine-B, another compound, in HepG2 cells researchgate.net. This compound showed higher cytotoxicity than some other compounds in HepG2 mdpi.comnih.govresearchgate.net. |

| SK-LU-1 | Lung Adenocarcinoma | 6.9 ± 1.6 nih.gov |

| HCT-116 | Colon Carcinoma | Not specified, but less sensitive than HepG2 mdpi.comresearchgate.netdntb.gov.ua. This compound showed cytotoxicity in HCT-116 mdpi.comnih.govresearchgate.net. |

| Vero | Noncancerous (Monkey Kidney Epithelial) | >100 mdpi.com, 78.2 mdpi.com |

Data source: mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.net

Apoptosis Induction in Cancer Cells

This compound has been shown to induce apoptotic cell death in cancer cells. mdpi.comnih.govctdbase.orgresearchgate.net This is considered a key mechanism for potential cancer therapy as the loss of apoptosis is common in drug-resistant cancers. mdpi.com Studies have indicated that this compound can induce apoptotic cell death in a concentration- and time-dependent manner. mdpi.comnih.gov For example, at a concentration equivalent to its IC₅₀, this compound induced a significant percentage of apoptotic cell death in HepG2 cells after 12 hours. mdpi.comnih.gov

Modulation of Cell Proliferation Pathways

While the specific pathways modulated by this compound to inhibit cell proliferation require further detailed investigation, its observed antiproliferative effects suggest an interaction with cellular mechanisms regulating cell growth and division. nih.govmdpi.comresearchgate.net The induction of apoptosis by this compound is one way it can limit cell proliferation, as apoptosis is a programmed cell death pathway that eliminates damaged or unwanted cells. mdpi.comnih.govareeo.ac.irmdpi.com Other potential mechanisms could involve the modulation of signaling pathways that control the cell cycle, cell growth, or survival, which are often dysregulated in cancer. mdpi.comamegroups.orgmedsci.org Further research is needed to fully elucidate the specific molecular targets and pathways through which this compound exerts its antiproliferative effects.

Enzyme Inhibitory Actions

Enzyme inhibition is a key mechanism through which many therapeutic compounds exert their effects. Preclinical studies have investigated this compound's ability to modulate the activity of several enzymes, highlighting its potential in managing conditions related to metabolic disorders and other physiological processes.

Alpha-Glucosidase Inhibition and Mechanism

This compound has demonstrated potent inhibitory activity against alpha-glucosidase, an enzyme crucial for the hydrolysis of complex carbohydrates into glucose in the digestive tract. Inhibition of alpha-glucosidase can help in managing postprandial blood glucose levels, making it a target for potential anti-diabetic agents.

Studies have shown that this compound exhibits significantly stronger alpha-glucosidase inhibitory activity compared to the commonly used synthetic inhibitor acarbose (B1664774). aaspjournal.orgtsbiochem.comresearchgate.net For instance, one study reported an IC₅₀ value of 8.36 µM for this compound against alpha-glucosidase, while acarbose had an IC₅₀ of 430.35 µM. aaspjournal.orgtsbiochem.comresearchgate.net This indicates that a much lower concentration of this compound is required to achieve the same level of enzyme inhibition as acarbose.

The mechanism of alpha-glucosidase inhibition by this compound has been identified as non-competitive. aaspjournal.orgtsbiochem.comresearchgate.net This suggests that this compound does not compete directly with the substrate for the enzyme's active site but rather binds to a different site, leading to a conformational change that affects the enzyme's catalytic activity. mdpi.com Molecular docking studies have provided insights into the potential interactions between this compound and alpha-glucosidase, revealing hydrogen bonding and pi-pi stacking interactions with specific amino acid residues, including Phe321, and interactions with thirteen other residues. aaspjournal.orgtsbiochem.com These interactions are thought to play a significant role in its potent inhibitory effect. The presence of the prenyl group at C-3 and the hydroxyl group at C-5 in the this compound structure are suggested to be important features contributing to its enhanced activity. aaspjournal.orgtsbiochem.comresearchgate.net

Alpha-Glucosidase Inhibitory Activity: this compound vs. Acarbose

| Compound | IC₅₀ (µM) | Mechanism of Inhibition |

| This compound | 8.36 | Non-competitive |

| Acarbose | 430.35 | Competitive/Non-competitive (varies) mdpi.com |

Evaluation of Other Relevant Enzyme Targets

Beyond alpha-glucosidase, preclinical investigations have explored this compound's effects on other enzymes. This compound has been reported to inhibit P-glycoprotein (P-gp)-mediated drug efflux in certain cancer cell lines. unime.it P-gp is an efflux pump that can contribute to multidrug resistance in cancer chemotherapy, making its inhibition a potential strategy to improve treatment efficacy. In a study involving K562/R7 cells, this compound showed significant activity in inhibiting P-gp-mediated daunorubicin (B1662515) efflux, comparable to cyclosporin (B1163) A. unime.it

Additionally, this compound has been mentioned in the context of inhibiting Ca²+ channels in parasites. While the specific details and implications of this inhibition require further investigation, it suggests potential antiparasitic activity through the modulation of calcium signaling pathways.

Molecular Mechanisms of Action of Clausarin

Cellular and Subcellular Target Identification

The specific molecular and subcellular targets of Clausarin have not yet been fully elucidated in published literature. Current research has primarily focused on the compound's effects at the cellular level rather than identifying direct protein or organelle interactions.

Studies have identified its cytotoxic activity against several human cancer cell lines, establishing these cells as targets for its effects. The hepatocellular carcinoma (HepG2) cell line has been shown to be particularly sensitive to this compound. researchgate.net Other cancer cell lines tested include lung cancer (SK-LU-1) and colon cancer (HCT-116). researchgate.netmdpi.com While these studies establish the cellular targets of this compound's cytotoxic action, the precise intracellular proteins or pathways that it initially binds to or modulates to trigger cell death remain a subject for future investigation.

**6.2. Interaction with Molecular Pathways Governing Cellular Processes

Interaction with Molecular Pathways Governing Cellular Processes

Apoptotic Cascade Activation

This compound has been identified as an inducer of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. researchgate.net The process of apoptosis is a tightly regulated cascade of molecular events. nih.govnih.gov Research on this compound's effects on HepG2 hepatocellular carcinoma cells demonstrated its ability to trigger this pathway.

In one study, this compound was shown to induce a significant level of apoptosis in HepG2 cells in a concentration-dependent manner. researchgate.net However, the study also noted a shift in the mode of cell death at higher concentrations. While a lower concentration induced a high percentage of apoptosis with minimal necrosis, a higher concentration led to a decrease in the apoptotic population and a significant increase in necrotic cell death. researchgate.net This suggests that the molecular pathways activated by this compound may differ depending on the concentration presented to the cell.

The specific components of the apoptotic cascade modulated by this compound, such as the activation of specific initiator caspases (e.g., caspase-9) or executioner caspases (e.g., caspase-3), have not been explicitly detailed in the available research. nih.govnih.govyoutube.comresearchgate.netyoutube.com Similarly, its direct effects on the Bcl-2 family of proteins, which are critical regulators of the mitochondrial pathway of apoptosis, remain to be characterized. nih.govnih.govresearchgate.netyoutube.comyoutube.com For context, studies on other coumarins isolated from Clausena excavata, such as Dentatin, have shown apoptosis induction through the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of caspase-9 and caspase-3/7. nih.gov However, whether this compound acts via an identical mechanism has not been confirmed.

| Concentration | Apoptosis (%) | Necrosis (%) |

|---|---|---|

| 1 × IC₅₀ | 44.0 ± 1.2 | 6.8 ± 1.4 |

| 2 × IC₅₀ | Lower than 1 × IC₅₀ (specific value not provided) | 27.4 ± 3.8 |

Reactive Oxygen Species Modulation

A significant aspect of this compound's molecular action is its ability to modulate reactive oxygen species (ROS). researchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and damage cellular components, but also function as important signaling molecules. nih.govnih.gov this compound has demonstrated potent antioxidant properties, indicating it can directly influence the cellular redox environment.

Research has quantified its antioxidant capacity using standard in vitro assays. It exhibited very strong 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity and a high ferric reducing antioxidant power (FRAP) value. researchgate.net This strong antioxidant capacity was well-correlated with its selective cytotoxicity against cancer cells, suggesting that its ability to modulate ROS is linked to its anticancer effects. researchgate.net

| Assay | Result |

|---|---|

| DPPH Radical Scavenging (IC₅₀) | 6.0 ± 0.8 µM |

| Ferric Reducing Antioxidant Power (FRAP) | 45.2 ± 1.0 µM FeSO₄ Equivalent |

Cellular Signaling Pathway Interventions

The specific cellular signaling pathways that this compound directly intervenes in have not been extensively characterized in the scientific literature. Key signaling pathways that are often dysregulated in cancer and control cell proliferation and apoptosis include the NF-κB, MAPK, and Akt pathways. nih.govnih.govscienceopen.comresearchgate.net

While the downstream effect of this compound is the induction of apoptosis, the upstream signaling events that initiate this process are not yet known. For comparison, other natural compounds have been shown to induce apoptosis by modulating these specific pathways. For instance, the coumarin (B35378) Dentatin has been shown to inhibit the NF-κB pathway, nih.gov and other compounds can trigger apoptosis through the MAPK and STAT3 pathways. nih.govfrontiersin.org Future research is needed to determine if this compound engages these or other signaling cascades to exert its cytotoxic effects.

Molecular Docking and In Silico Interaction Studies

As of now, specific molecular docking or other in silico interaction studies for this compound are not available in the published literature. Such computational studies are valuable for predicting the binding affinity of a ligand (like this compound) to a specific protein target and elucidating its potential mechanism of action at a molecular level. mdpi.comnih.govnrfhh.comnih.govmdpi.com

Numerous in silico studies have been performed on other coumarins and natural products, demonstrating the utility of this approach in identifying potential protein targets and guiding further experimental validation. nih.govmdpi.commdpi.com The application of these computational methods to this compound could provide valuable hypotheses regarding its direct molecular targets, which could then be confirmed through in vitro and in vivo experiments.

Ligand-Protein Binding Characterization

In the absence of molecular docking studies for this compound, a detailed characterization of its ligand-protein binding interactions is not possible. This characterization typically includes identifying the specific amino acid residues within a protein's binding pocket that interact with the ligand, the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and the calculated binding affinity (often expressed as a binding energy score in kcal/mol). nih.govnih.govchemrxiv.orgresearchgate.net This information is crucial for understanding the specificity and strength of the interaction between a compound and its biological target. researchgate.netnih.gov Future in silico and experimental studies are required to characterize the specific protein binding profile of this compound.

Identification of Key Interacting Residues

The molecular mechanism of this compound's biological activity, particularly its potent enzyme inhibition, has been elucidated through advanced computational modeling techniques. Molecular docking studies have been instrumental in identifying the specific amino acid residues with which this compound interacts within the active sites of its target enzymes. A significant body of research has focused on its interaction with α-glucosidase, an enzyme involved in carbohydrate metabolism.

A detailed molecular docking analysis of this compound with α-glucosidase has revealed a primary and highly specific interaction with the amino acid residue Phenylalanine 321 (Phe321). researchgate.netnih.gov This interaction is multifaceted, involving both hydrogen bonding and π-π stacking, which contributes significantly to the stable binding of this compound within the enzyme's active site. researchgate.netnih.gov

Beyond this key interaction with Phe321, the studies have demonstrated that this compound also engages with a broader array of thirteen other amino acid residues within the α-glucosidase binding pocket. researchgate.netnih.gov The interactions with these residues are predominantly characterized by van der Waals forces and hydrophobic interactions, which collectively enhance the binding affinity and inhibitory potential of this compound. nih.gov

While the primary focus of molecular docking studies on this compound has been its interaction with α-glucosidase, its inhibitory effects on other enzymes, such as nitric oxide synthase, and its cytotoxic activities against cancer cell lines suggest that it may interact with key residues in other protein targets as well. nih.gov However, specific interacting residues for these activities have not yet been fully elucidated.

The table below summarizes the identified interactions between this compound and the key residues of α-glucosidase based on current research findings.

| Target Enzyme | Key Interacting Residue | Type of Interaction |

|---|---|---|

| α-Glucosidase | Phe321 | Hydrogen Bonding, π-π Stacking |

| α-Glucosidase | 13 Other Residues (Unspecified) | van der Waals forces, Hydrophobic Interactions |

Structure-Mechanism Relationships at the Molecular Level

The potent biological activities of this compound are intrinsically linked to its unique molecular structure. The relationship between its structural features and its mechanism of action at the molecular level has been a subject of significant scientific investigation, particularly in the context of its α-glucosidase inhibitory activity.

Research has highlighted the critical role of specific functional groups on the this compound molecule in dictating its inhibitory potency. Two key structural motifs have been identified as being particularly important: the prenyl group located at the C-3 position and the hydroxyl group at the C-5 position of the coumarin scaffold. researchgate.netnih.gov The presence and positioning of these groups are thought to be crucial for enhancing the molecule's interaction with its enzymatic targets. researchgate.netnih.gov

The prenyl group at C-3 is believed to contribute significantly to the hydrophobic interactions between this compound and the amino acid residues within the binding pocket of α-glucosidase. This lipophilic side chain can penetrate into hydrophobic regions of the active site, thereby anchoring the molecule and promoting a more stable and prolonged interaction.

The hydroxyl group at C-5 plays a pivotal role in forming specific hydrogen bonds with amino acid residues, such as the identified interaction with Phe321 in α-glucosidase. researchgate.netnih.gov This hydrogen bonding capacity is a critical determinant of the binding affinity and specificity of this compound for its target. Studies involving the methylation of this hydroxyl group to form O-methylthis compound have demonstrated a reduction in α-glucosidase inhibitory activity, further underscoring the importance of this functional group in the molecule's mechanism of action.

The pyranocoumarin (B1669404) core of this compound provides a rigid scaffold that correctly orients these key functional groups for optimal interaction with the enzyme's active site. The planarity of the ring system is also thought to facilitate the π-π stacking interactions observed with aromatic residues like Phe321. researchgate.netnih.gov

The table below details the key structural features of this compound and their proposed roles in its molecular mechanism of action, primarily focusing on α-glucosidase inhibition.

| Structural Feature | Position | Proposed Role in Mechanism of Action |

|---|---|---|

| Prenyl Group | C-3 | Enhances hydrophobic interactions with the enzyme's active site. |

| Hydroxyl Group | C-5 | Participates in hydrogen bonding with key amino acid residues. |

| Pyranocoumarin Core | - | Provides a rigid scaffold for optimal orientation of functional groups and facilitates π-π stacking interactions. |

Synthetic Chemistry and Analogue Development of Clausarin

Total Synthesis Strategies for Clausarin

Total synthesis of this compound has been achieved, providing access to this complex molecule for further study. doi.org

Retrosynthetic Analysis and Key Intermediates

Retrosynthetic analysis is a crucial approach in planning the synthesis of complex organic molecules like this compound, involving working backward from the target molecule to simpler, readily available starting materials. deanfrancispress.comchemistry.coach This process identifies key disconnections and necessary functional group interconversions (FGI). deanfrancispress.comscitepress.orge3s-conferences.org While specific detailed retrosynthetic analyses for this compound were not extensively detailed in the search results, the general principles of retrosynthesis involve breaking strategic bonds to reveal simpler precursors. chemistry.coachscitepress.org Key intermediates in the synthesis of coumarins often involve substituted phenols and appropriate carbonyl or activated methylene (B1212753) compounds to form the pyrone ring system. The prenyl side chains are typically introduced through alkylation reactions.

Synthetic Route Optimization

Optimizing a synthetic route involves considering factors such as efficiency, sustainability, cost-effectiveness, raw material availability, and minimizing waste generation. dextrauk.comgd3services.com While specific details on the optimization of the this compound synthetic route were not widely available in the search results, general synthetic strategies for coumarins and prenylated natural products often involve exploring different reaction conditions, catalysts, and protecting group strategies to improve yield and purity and reduce the number of steps. gd3services.comspirochem.com

Semisynthetic Modifications and Derivatization

Semisynthesis and derivatization of natural products like this compound are important for exploring their chemical space and generating analogues with potentially improved or altered biological activities. nih.govrsc.org

Preparation of this compound Analogues (e.g., O-methylthis compound)

O-methylthis compound is an example of a this compound analogue that has been prepared. researchgate.netresearchgate.net This modification involves the methylation of the hydroxyl group present in the this compound structure. researchgate.netresearchgate.net This type of chemical transformation is a common method for creating analogues to study the role of specific functional groups in biological activity. nih.govrsc.org

Chemical Transformation Approaches

Various chemical transformation approaches can be applied to this compound and its precursors to synthesize analogues. These can include reactions such as hydrogenation, methylation, and epoxidation, which have been used to synthesize analogues of pyranocoumarins, including those related to this compound. researchgate.netnih.gov These transformations allow for modifications of the side chains and the core coumarin (B35378) structure, leading to a diverse set of derivatives for biological evaluation. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. researchgate.net For pyranocoumarins related to this compound, SAR studies have indicated that the presence of dimethylallyl or dimethylpropyl side chains, along with functional groups attached to the pyran ring, can influence their biological activity, such as anti-HBV activity. researchgate.netnih.gov Studies involving this compound and its analogues have explored their activity against various biological targets, including α-glucosidase and cancer cell lines. researchgate.netresearchgate.netresearchgate.netbuu.ac.th These studies help to identify key structural features responsible for observed activities and guide the design of more potent or selective analogues.

Influence of Functional Groups on Biological Activity (e.g., prenyl, hydroxyl)

Studies on this compound and related prenylated pyranocoumarins have highlighted the significant roles played by specific functional groups, particularly the prenyl and hydroxyl moieties, in their biological activities. researchgate.netthieme-connect.commalariaworld.orgresearchgate.netdntb.gov.uaresearchgate.net

The prenyl group, a common isoprenoid chain, appears to be a key contributor to the observed biological effects. Research suggests that a prenyl group attached to the pyranocoumarin (B1669404) ring, specifically at positions C-3 or C-12, likely plays an important role in antiplasmodial activity. thieme-connect.commalariaworld.orgdntb.gov.uaresearchgate.net

Similarly, the hydroxyl group is another critical functional determinant. A hydroxyl group at the C-5 position of this compound may be important for enhancing α-glucosidase inhibitory activity. researchgate.netresearchgate.net Additionally, a hydroxyl group at the C-10 position is also likely to enhance antiplasmodial activity. thieme-connect.commalariaworld.orgdntb.gov.uaresearchgate.net The presence and position of hydroxyl groups are known to influence the physical and chemical properties of compounds, including their reactivity and potential for interactions like hydrogen bonding, which are crucial for biological activity. nih.govboku.ac.atgithub.ioresearchgate.net

The differential activities observed among this compound and its naturally occurring analogues, such as nordentatin (B92008), dentatin, kinocoumarin (B1254406), and clausenidin (B14091337), further underscore the impact of variations in prenylation and hydroxylation patterns on biological outcomes. thieme-connect.commalariaworld.orgdntb.gov.uaresearchgate.net For instance, in antiplasmodial activity against Plasmodium falciparum, this compound (compound 4) and kinocoumarin (compound 3) exhibited potent activity, while nordentatin (compound 1) and clausenidin (compound 5) were less potent, suggesting that the specific arrangement and presence of prenyl and hydroxyl groups in this compound and kinocoumarin are more favorable for this activity. thieme-connect.commalariaworld.orgdntb.gov.uaresearchgate.net

| Compound | Relevant Functional Groups | Antiplasmodial Activity (EC₅₀ µM) | α-Glucosidase Inhibitory Activity (IC₅₀ µM) |

| This compound | Prenyl (C-3, C-12), Hydroxyl (C-5) | 0.58 thieme-connect.commalariaworld.orgdntb.gov.uaresearchgate.net | 8.36 researchgate.netresearchgate.net |

| Kinocoumarin | Prenyl (position varies), Hydroxyl (position varies) | 1.10 thieme-connect.commalariaworld.orgdntb.gov.uaresearchgate.net | Not specified in search results |

| Nordentatin | Prenyl (position varies), Hydroxyl (position varies) | 5.62 thieme-connect.commalariaworld.orgdntb.gov.uaresearchgate.net | Weaker than this compound researchgate.netresearchgate.net |

| Clausenidin | Prenyl (position varies), Hydroxyl (position varies) | 7.15 thieme-connect.commalariaworld.orgdntb.gov.uaresearchgate.net | Not specified in search results |

| O-methylthis compound | Prenyl (C-3, C-12), Methoxyl (C-5) | 0.58 researchgate.net | Weaker than this compound researchgate.netresearchgate.net |

Methylation of the hydroxyl group in this compound to form O-methylthis compound (compound 4, obtained by methylation of compound 3, which is referred to as this compound in one source researchgate.net) resulted in comparable antiplasmodial activity to this compound itself in one study researchgate.net, but weaker α-glucosidase inhibitory activity researchgate.netresearchgate.net. This suggests that while the hydroxyl group at C-5 is important for α-glucosidase inhibition, its methylation does not significantly diminish antiplasmodial activity, potentially indicating different pharmacophoric requirements for the two activities.

Elucidation of Pharmacophoric Requirements

The pharmacophore of a molecule represents the essential steric and electronic features necessary for optimal molecular interactions with a specific biological target. frontiersin.orgmdpi.com Based on the SAR information available for this compound and its analogues, preliminary pharmacophoric requirements can be inferred.

For α-glucosidase inhibition, the presence of the prenyl group at C-3 and the hydroxyl group at C-5 on the pyranocoumarin core of this compound appear to be key features. researchgate.netresearchgate.net Molecular docking studies with α-glucosidase have indicated that this compound engages in hydrogen bonding and π-π stacking interactions with specific amino acid residues in the enzyme's binding site. researchgate.netresearchgate.net These interactions, particularly hydrogen bonding involving the hydroxyl group and π-π stacking potentially involving the coumarin ring system and the double bonds in the prenyl groups, likely form part of the pharmacophore for this activity. researchgate.netresearchgate.net

For antiplasmodial activity, the prenyl group at C-3 or C-12 and a hydroxyl group at C-10 are suggested to be important. thieme-connect.commalariaworld.orgdntb.gov.uaresearchgate.net This indicates that the position of the prenyl group and the presence of a hydroxyl group at a different position compared to α-glucosidase inhibition are crucial for antiplasmodial effects.

While detailed pharmacophore models for this compound were not explicitly found in the search results, the identified crucial functional groups and their positions provide a basis for hypothesizing key pharmacophoric features. Developing a robust pharmacophore model typically involves analyzing a set of active and inactive compounds and identifying common features correlated with activity. frontiersin.orgmdpi.comresearchgate.net

Design Principles for Novel Analogues with Improved Potency

The SAR insights gained from studying this compound and its natural analogues provide valuable principles for the rational design of novel analogues with potentially improved potency and/or selectivity for specific biological targets. drugdesign.orgrsc.orgdrugdesign.org

Targeted Modification of Key Functional Groups: Given the importance of the prenyl and hydroxyl groups, analogue design could focus on modifying these functionalities.

Prenyl Group Modifications: Variations in the length, branching, or degree of saturation of the prenyl chain could be explored to investigate their impact on activity and target binding. Introducing other lipophilic groups or modifying the double bond could also be considered.

Hydroxyl Group Modifications: Altering the position, number, or chemical nature of hydroxyl groups (e.g., methylation, esterification, etherification) can significantly influence interactions with the target, solubility, and metabolic stability. researchgate.net As seen with O-methylthis compound, such modifications can selectively impact different biological activities. researchgate.netresearchgate.net

Introduction of Other Functional Groups: Incorporating other functional groups with hydrogen bonding capabilities, aromatic rings for π-π interactions, or charged groups could be explored to optimize interactions within the target binding site, guided by docking studies or pharmacophore models. drugdesign.org

Core Structure Modifications: While the pyranocoumarin core is fundamental, subtle modifications to the ring system or the introduction of different heterocyclic systems could be investigated, provided they maintain the essential spatial arrangement of the key functional groups.

Linker Region Exploration: If this compound binds to a target via a linker region, modifying this part of the molecule could improve binding affinity or introduce new interactions.

Structure-Based Design: If the 3D structure of the biological target is known (e.g., through crystallography or homology modeling), structure-based design principles can be applied. drugdesign.orgrsc.org This involves using computational tools to dock this compound and its potential analogues into the binding site, predict their binding modes and affinities, and guide the synthesis of promising candidates. researchgate.netresearchgate.netdrugdesign.org Analyzing the interactions observed in docking studies (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) can inform the design of analogues optimized for these interactions. researchgate.netresearchgate.netdrugdesign.org

Ligand-Based Design: In the absence of target structural information, ligand-based design, including pharmacophore modeling and QSAR studies, is invaluable. nih.govresearchgate.netfrontiersin.orgmdpi.comresearchgate.net Developing a comprehensive pharmacophore model based on a diverse set of active and inactive this compound analogues can highlight the essential features required for activity and guide the design of molecules possessing these features. frontiersin.orgmdpi.comresearchgate.net QSAR models can establish mathematical relationships between structural descriptors and biological activity, allowing for the prediction of the potency of novel compounds before synthesis. nih.govresearchgate.net

The iterative process of design, synthesis, biological evaluation, and SAR analysis is central to analogue development. drugdesign.orgrsc.org By systematically modifying the this compound structure based on the understanding of its key functional groups and their influence on activity, researchers can aim to develop novel compounds with enhanced potency and desired pharmacological profiles.

Analytical Methodologies for Clausarin Research and Quantification

Chromatographic Techniques for Detection and Quantification

Chromatography plays a crucial role in separating Clausarin from complex matrices found in plant extracts, allowing for its detection and quantification.

High-Performance Liquid Chromatography (HPLC) Methods.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. HPLC methods have been developed and validated for the determination of this compound in plant extracts, such as those from Clausena harmandiana and Citrus sinensis. aaspjournal.orgresearchgate.netnih.gov These methods often utilize reversed-phase columns, such as Hypersil ODS or Zorbax Eclipse XDB-C18, with a particle size of 5 µm. aaspjournal.orgnih.govresearchgate.net

Mobile phases typically consist of mixtures of acetonitrile (B52724), methanol (B129727), and water, often with the addition of a small percentage of an acid like phosphoric acid or trifluoroacetic acid to improve peak shape and separation. aaspjournal.orgnih.govacgpubs.org Gradient elution is frequently employed to separate this compound from other compounds present in the extract. nih.govacgpubs.org Detection is commonly performed using UV detectors set at a wavelength of 280 nm. aaspjournal.orgnih.gov

HPLC methods for this compound analysis have been validated for parameters such as system linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, demonstrating their reliability for quantitative analysis. nih.govresearchgate.netacgpubs.org

An example of an HPLC method used for the analysis of coumarins, including this compound, from C. harmandiana involved a gradient mobile phase of 0.05% trifluoroacetic acid (A) and acetonitrile (B) with a flow rate of 1 mL/min. acgpubs.org The gradient profile included changes in the percentage of solvent B over time to achieve separation of multiple compounds. acgpubs.org

Quantitative analysis of this compound in C. harmandiana extracts using HPLC has reported concentrations. For instance, one study found this compound present at 3.73 mg/g of extract. acgpubs.org

Gas Chromatography (GC) Applications.

While HPLC is more commonly reported for this compound analysis, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govchromatographyonline.comcabidigitallibrary.org GC-MS has been applied to the analysis of volatile components in Clausena lansium. nih.gov Although direct reports on the GC analysis specifically for this compound are less prevalent compared to HPLC, GC-MS can be a valuable tool for identifying and quantifying volatile coumarins or degradation products. The technique requires compounds to be volatile or made volatile through derivatization. cabidigitallibrary.org GC-MS provides both separation and structural information through mass fragmentation patterns. cabidigitallibrary.org

Thin Layer Chromatography (TLC) in Screening.

Thin Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique often used for preliminary screening and qualitative analysis of compounds like this compound in plant extracts. ljmu.ac.ukpsu.ac.thoup.com TLC is useful for visualizing the components of an extract and comparing them to standards. ljmu.ac.ukoup.com

In TLC, samples are spotted onto a thin layer of stationary phase (commonly silica (B1680970) gel) on a plate. psu.ac.thoup.com The plate is then developed in a mobile phase, which separates the compounds based on their differential partitioning between the stationary and mobile phases. psu.ac.th Visualization of compounds like this compound on TLC plates can be achieved under UV light (254 nm and 365 nm) due to their chromophoric properties. ljmu.ac.ukoup.com Spraying with visualization reagents, such as anisaldehyde reagent, followed by heating can also reveal colored spots. ljmu.ac.ukoup.com TLC-based bioautography has also been used to detect antifungal constituents, including this compound, in plant extracts by overlaying the TLC plate with a microbial culture and observing zones of inhibition. scirp.org

Spectrophotometric Assays for Quantification.

Spectrophotometric methods can be used for the quantification of compounds that absorb light in the UV-Vis range. This compound has a UV spectrum, and detection in HPLC is often done at 280 nm, indicating its absorption in the UV region. aaspjournal.orgnih.govnih.gov While specific details on direct spectrophotometric assays solely for this compound quantification in isolation were not extensively found, spectrophotometry is a fundamental technique that can be applied if a suitable method is developed to minimize interference from other co-absorbing compounds in a sample. Fluorescence spectroscopy, a type of spectrophotometry, is also noted for its selectivity and sensitivity in coumarin (B35378) determination. mdpi.com

Mass Spectrometry-Based Quantitative Analysis.

Mass Spectrometry (MS) is a powerful analytical technique that can be coupled with chromatography (e.g., LC-MS or GC-MS) for the identification and quantification of compounds based on their mass-to-charge ratio. naturalproducts.netresearcher.lifemun.ca LC-MS is particularly well-suited for the analysis of complex mixtures and can differentiate unresolved peaks from chromatographic separation. helsinki.fi

LC-MS has been used in the phytochemical investigation of Clausena anisata, leading to the isolation and characterization of coumarins, although the specific application for this compound quantification by LC-MS was not detailed in all contexts. researchgate.net Mass spectrometry provides valuable structural information through fragmentation patterns, aiding in the confirmation of this compound's identity. cabidigitallibrary.orgnaturalproducts.netresearchgate.net Techniques like LC-MS/MS (tandem mass spectrometry) offer increased sensitivity and selectivity for quantitative analysis by monitoring specific fragmentation ions. mun.ca

Mass spectrometry data for this compound, including LC-MS and MS/MS spectra with precursor ions and fragmentation patterns, are available in databases, which are crucial for identification and quantitative analysis using MS-based methods. nih.gov

Sample Preparation for this compound Analysis.

Effective sample preparation is essential to extract this compound from plant material and remove interfering substances before chromatographic or spectroscopic analysis. Common sample preparation techniques for this compound and other coumarins from plant sources involve extraction using various solvents. aaspjournal.orgacgpubs.orgljmu.ac.ukoup.com

Maceration with solvents like ethanol (B145695) or methanol is a frequently used extraction method. aaspjournal.orgacgpubs.org Successive Soxhlet extraction with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), and methanol, can also be employed to obtain extracts enriched in different classes of compounds. ljmu.ac.uk

Following initial extraction, further purification steps are often necessary. These can include techniques like column chromatography, including open column chromatography or flash chromatography, using stationary phases like silica gel and eluting with solvent gradients. researchgate.netacgpubs.orgoup.commdpi.com Fractions containing this compound are then collected based on TLC profiles or other detection methods. oup.com

For quantitative analysis by HPLC, crude extracts or isolated fractions are typically dissolved in a suitable solvent (e.g., methanol or ethanol) and filtered before injection into the HPLC system. aaspjournal.orgacgpubs.org

The choice of sample preparation method depends on the plant matrix, the concentration of this compound, and the analytical technique to be used. Efficient extraction and clean-up procedures are crucial for obtaining reliable results and achieving good recoveries of the analyte. researchgate.net

Quality Control and Validation of Analytical Methods

Ensuring the accuracy, reliability, and consistency of analytical data is paramount in the research and quantification of chemical compounds like this compound. This is achieved through robust quality control (QC) procedures and comprehensive validation of the analytical methods employed. Method validation is a documented process that demonstrates that an analytical method is suitable for its intended purpose ujpronline.comchromatographyonline.com. Quality control, on the other hand, involves the practical steps taken during routine analysis to monitor and ensure the quality of the results solubilityofthings.comfao.org.

The validation of analytical methods for this compound, often isolated from natural sources such as Clausena species, typically follows internationally recognized guidelines, such as those provided by the ICH (International Council for Harmonisation) labmanager.comacgpubs.org. Key validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness ujpronline.comchromatographyonline.comlabmanager.com.

Specificity (or Selectivity) confirms that the method accurately measures this compound without interference from other components in the sample matrix, such as other coumarins, alkaloids, or plant extract constituents labmanager.com. This is crucial given the complex nature of natural product extracts.

Linearity establishes the method's ability to produce results that are directly proportional to the concentration of this compound within a defined range. This is typically evaluated by analyzing a series of solutions at different concentrations and constructing a calibration curve ujpronline.comchromatographyonline.com. Studies on related coumarins and compounds in Clausena species have shown excellent linearity with correlation coefficients (r²) typically ≥ 0.999 for HPLC methods nih.gov.

Accuracy measures how close the experimental results are to the true concentration of this compound in a sample labmanager.com. It is often assessed through recovery studies, where known amounts of this compound are added (spiked) into a sample matrix, and the percentage recovered is determined chromatographyonline.comacgpubs.org. Recoveries around 100% with low relative standard deviations (RSD) indicate good accuracy nih.gov. For instance, studies on related coumarins have reported recoveries ranging from approximately 96% to over 100% nih.govnih.gov.

Precision assesses the repeatability and reproducibility of the method chromatographyonline.com. Repeatability (intra-assay precision) refers to the consistency of results obtained by the same analyst using the same equipment over a short period. Intermediate precision evaluates variations within the same laboratory over different days or with different analysts/equipment. Precision is expressed as RSD chromatographyonline.com. Low RSD values indicate high precision. Studies on coumarins and related compounds have demonstrated good precision with RSD values typically below 5% nih.govnih.govnih.govresearchgate.net.

The Limit of Detection (LOD) is the lowest concentration of this compound that can be detected by the method, although not necessarily quantified accurately chromatographyonline.com. The Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision chromatographyonline.com. These limits are often determined based on the signal-to-noise ratio (S/N), commonly 3:1 for LOD and 10:1 for LOQ in chromatographic methods chromatographyonline.com. Reported LOQ values for coumarins and related compounds can vary depending on the specific method and matrix, with some studies achieving low µg/g levels researchgate.net.

Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature labmanager.com. A robust method provides confidence in its reliability during routine use across different conditions or laboratories labmanager.com.

Quality control procedures during the routine analysis of this compound samples involve analyzing quality control samples alongside the test samples. These can include:

Reference Standards: Analyzing pure this compound standards to verify retention times and detector response.

Control Samples: Analyzing samples with known concentrations of this compound (e.g., in-house reference materials or spiked matrix samples) to monitor method performance over time solubilityofthings.comfao.org.

Blanks: Analyzing solvent or matrix blanks to check for interference or contamination fao.org.

System Suitability Tests: Performing tests before analysis to ensure the chromatographic system is functioning correctly solubilityofthings.com.

Detailed research findings on the validation of analytical methods for coumarins, which are relevant to this compound analysis, provide concrete examples of performance characteristics. The following table summarizes typical validation parameters and representative data observed in studies involving coumarins and related compounds analyzed by techniques relevant to this compound research:

| Validation Parameter | Description | Typical Acceptance Criteria / Observed Data | Relevant Studies |

| Specificity | Ability to measure analyte without interference | Separation of analyte peak from other components | labmanager.comnih.gov |

| Linearity | Proportionality of response to concentration within a range | Correlation coefficient (r² or r) typically ≥ 0.997 - 0.999 or higher | nih.govnih.govscielo.br |

| Accuracy | Closeness of results to true value (often via recovery) | Recovery typically 98-102% or within a defined range (e.g., 80-115%) | chromatographyonline.comnih.govnih.govresearchgate.net |

| Precision (RSD) | Repeatability and reproducibility of results | RSD typically < 2% for repeatability, < 5-10% for intermediate/reproducibility | nih.govnih.govnih.govresearchgate.net |

| LOD | Lowest detectable concentration | Based on S/N (e.g., 3:1) or statistical methods | chromatographyonline.comacgpubs.orgnih.govnih.govscielo.br |

| LOQ | Lowest quantifiable concentration with acceptable accuracy and precision | Based on S/N (e.g., 10:1) or statistical methods | chromatographyonline.comacgpubs.orgnih.govnih.govresearchgate.netscielo.br |

| Robustness | Insensitivity to small variations in method parameters | Results remain consistent despite minor changes | labmanager.com |

The implementation of rigorous validation and quality control protocols is essential for generating reliable data on this compound content in various matrices, supporting accurate research findings and ensuring the quality of materials containing this compound.

Interactions with Other Natural Products and Synergy Studies

Co-occurrence with Other Coumarins and Alkaloids in Clausena Species.

Clausena species are recognized as rich sources of diverse secondary metabolites, with coumarins and carbazole (B46965) alkaloids being the most prominent classes. researchgate.netamazonaws.com Clausarin has been isolated from various parts of Clausena plants, including the root bark of Clausena harmandiana and the roots and stem bark of Clausena pentaphylla. fabad.org.trmdpi.com

Studies on Clausena harmandiana have revealed the co-occurrence of this compound with other coumarins such as dentatin, nordentatin (B92008), and xanthoxyletin (B192682), alongside carbazole alkaloids like heptaphylline (B100896), 7-methoxyheptaphylline (B1220677), and 7-methoxymukonal. mdpi.com Similarly, Clausena pentaphylla has been shown to contain this compound along with other coumarins, including bergapten (B1666803) and xanthotoxin, as well as a novel coumarin (B35378) derivative. fabad.org.tr Clausena excavata is another species known to contain a variety of coumarins, including pyranocoumarins, and carbazole alkaloids. academicjournals.orgsemanticscholar.orgajol.info this compound has also been reported in Clausena excavata. bidd.group

Here is a table summarizing some compounds found to co-occur with this compound in Clausena species:

| Compound Name | Compound Class | Clausena Species Found In |

| This compound | Coumarin | C. harmandiana, C. pentaphylla, C. excavata fabad.org.trmdpi.combidd.group |

| Dentatin | Coumarin | C. harmandiana, C. excavata mdpi.comajol.info |

| Nordentatin | Coumarin | C. harmandiana, C. excavata mdpi.comajol.info |

| Xanthoxyletin | Coumarin | C. harmandiana, C. excavata mdpi.comajol.info |

| Heptaphylline | Carbazole Alkaloid | C. harmandiana mdpi.com |

| 7-Methoxyheptaphylline | Carbazole Alkaloid | C. harmandiana mdpi.com |

| 7-Methoxymukonal | Carbazole Alkaloid | C. harmandiana mdpi.com |

| Bergapten | Coumarin | C. pentaphylla fabad.org.tr |

| Xanthotoxin | Coumarin | C. pentaphylla fabad.org.tr |

| Clausine-K | Carbazole Alkaloid | C. excavata ajol.info |

| Clausenarin | Limonoid | C. excavata ajol.info |

| Clausenolide-1-methyl ether | Limonoid | C. excavata ajol.info |

| Pyranocoumarin (B1669404) | Coumarin | C. excavata nih.gov |

Investigation of Synergistic or Antagonistic Effects with Other Bioactive Compounds.

Research on Clausena excavata extracts has also shown cytotoxic activity, and isolated compounds including coumarins and limonoids were subjected to cytotoxic screening. ajol.info While the individual activities of these compounds were assessed, explicit data on synergistic or antagonistic effects when combined were not detailed in the provided snippets.

More generally, studies on natural products in combination with commercial antibiotics have shown synergistic effects against various microbial strains, highlighting the potential for natural compounds to enhance the activity of existing drugs. medrxiv.orgmedrxiv.org This broader context suggests that this compound, as a bioactive natural product, could potentially exhibit synergistic effects when combined with other compounds, either from its natural source or with conventional therapeutic agents. A study on Citrus x limon, another Rutaceae species, investigated the synergistic antimicrobial effects of essential oil and isolated compounds, including prenylated coumarins and methoxylated flavones, against Saccharomyces cerevisiae. researchgate.net This demonstrates the potential for synergistic interactions among different classes of compounds found within the Rutaceae family.

Future Directions and Research Opportunities in Clausarin Studies

Exploration of Undiscovered Biological Activities

While the antioxidant and cytotoxic effects of clausarin are its most well-documented attributes, its structural classification as a coumarin (B35378) suggests a broader range of potential biological activities. Coumarins as a class are known to exhibit diverse pharmacological effects, including anti-inflammatory, anticoagulant, antiviral, antibacterial, and enzyme inhibitory properties researchgate.net.

Future research should prioritize screening this compound against a wider array of biological targets. For instance, its anti-inflammatory potential could be investigated by examining its effects on key inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), nitric oxide (NO), and enzymes like cyclooxygenase (COX-2) nih.gov. Given the reported activities of other coumarins, exploring this compound's potential as an antiviral agent against various viral strains or as an inhibitor of specific enzymes involved in disease pathology represents a logical and promising next step. A systematic approach to screening for these and other activities, such as neuroprotective or immunomodulatory effects, could uncover novel therapeutic applications for this compound.

Advanced Mechanistic Investigations at the Omics Level

To date, the mechanistic underpinnings of this compound's biological effects, particularly its cytotoxicity against cancer cells, remain largely unexplored. Modern "omics" technologies—including transcriptomics, proteomics, and metabolomics—offer powerful tools for a holistic investigation of its mechanism of action nih.gov.

Applying these technologies could provide an unbiased, system-wide view of the cellular response to this compound treatment. For example, treating sensitive cancer cell lines like hepatocellular carcinoma (HepG2) with this compound and subsequently performing RNA sequencing (transcriptomics) could reveal the specific genes and signaling pathways that are modulated, such as those involved in apoptosis, cell cycle regulation, or cellular stress responses mdpi.comnih.gov. Proteomics could then identify the corresponding changes in protein expression, while metabolomics could uncover alterations in cellular metabolism nih.govnih.gov. Integrating these multi-omics datasets would provide a comprehensive understanding of this compound's molecular targets and mechanisms, facilitating its development as a potential therapeutic agent mdpi.comresearchgate.net.

Biosynthetic Pathway Engineering for Sustainable Production

This compound is a natural product isolated from plant sources. Relying on extraction from plants for its supply is often inefficient and unsustainable. Understanding and engineering its biosynthetic pathway is crucial for developing a stable and scalable production platform. This compound, as a coumarin, is derived from the phenylpropanoid pathway, which begins with the amino acid phenylalanine frontiersin.orgnih.govnih.gov.

The general pathway involves the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and undergoes subsequent modifications, including cyclization to form the characteristic coumarin lactone ring researchgate.netfrontiersin.orgresearchgate.net. Key precursors in the synthesis of complex coumarins include umbelliferone researchgate.netfrontiersin.org. Future research should focus on identifying the specific enzymes (e.g., hydroxylases, prenyltransferases) responsible for converting these common precursors into the unique structure of this compound. Once these genes are identified, metabolic engineering and synthetic biology approaches can be employed to transfer the entire biosynthetic pathway into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. This would enable the sustainable, large-scale production of this compound through fermentation, overcoming the limitations of plant extraction.

Rational Design and Synthesis of Novel this compound Analogues

The chemical structure of this compound offers a versatile scaffold for the rational design and synthesis of novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. This compound is chemically identified as 5-hydroxy-2,2-dimethyl-7,10-bis(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one nih.gov. This structure features a pyranocoumarin (B1669404) core with two prenyl groups and a hydroxyl group, all of which are amenable to chemical modification.